4-Chloro-3-ethylbenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-ethylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGMNIBWKBIFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 Chloro 3 Ethylbenzoyl Chloride
Precursor Synthesis Strategies for 4-Chloro-3-ethylbenzoic Acid
The synthesis of the key intermediate, 4-chloro-3-ethylbenzoic acid, is not extensively detailed in readily available academic literature. However, its structure lends itself to several plausible synthetic routes based on established organic chemistry transformations. These strategies typically involve introducing the carboxylic acid group onto a pre-functionalized benzene (B151609) ring.
One potential strategy is the Friedel-Crafts acylation of 1-chloro-2-ethylbenzene. This would involve reacting 1-chloro-2-ethylbenzene with an acylating agent like phosgene or oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce a carbonyl group, which can then be hydrolyzed to the carboxylic acid. orgsyn.org A related approach is the direct carboxylation using a Grignard reagent. This would involve preparing an organomagnesium compound from a suitable halo-substituted precursor, such as 1,4-dichloro-2-ethylbenzene, followed by reaction with carbon dioxide and subsequent acidic workup.
Another viable route is the oxidation of a corresponding toluene derivative . If 4-chloro-3-ethyltoluene is available, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This is a common and effective method for converting alkyl side-chains on an aromatic ring into carboxylic acids. quora.comquora.com
A third strategy could involve a sequence starting from a different commercially available substituted benzene. For example, electrophilic chlorination of 3-ethylbenzoic acid could be explored, although this might lead to a mixture of isomers requiring separation. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 4-chloro substitution pattern.
Conversion of Carboxylic Acids to Acyl Chlorides: Reagent and Condition Optimization
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 4-chloro-3-ethylbenzoic acid, this involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. The choice of chlorinating agent is crucial as it affects reaction conditions, byproducts, and purification strategies.
Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. doubtnut.com The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. researchgate.net
The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, often at reflux temperature. google.com In some procedures, an inert solvent such as dichloromethane (DCM) or benzene may be used, particularly if the starting material or product is sensitive to high temperatures. The reaction progress can be monitored by the cessation of gas evolution.
Table 1: Typical Conditions for Thionyl Chloride-Mediated Synthesis
| Parameter | Condition | Rationale/Notes |
|---|---|---|
| Reagent | Thionyl Chloride (SOCl₂) | Often used in excess to serve as both reagent and solvent. |
| Solvent | Neat (no solvent) or inert solvent (e.g., DCM, Toluene) | Neat conditions are common; solvents are used for sensitive substrates. |
| Temperature | Reflux (typically ~79 °C for neat SOCl₂) | Provides thermal energy to overcome the activation barrier. |
| Catalyst | Catalytic N,N-dimethylformamide (DMF) (optional) | Can accelerate the reaction, particularly for less reactive acids. |
| Work-up | Removal of excess SOCl₂ by distillation | Excess reagent is volatile and easily removed under reduced pressure. |
Oxalyl chloride ((COCl)₂) is another excellent reagent for converting carboxylic acids to acyl chlorides, often favored for its milder reaction conditions compared to thionyl chloride. chemicalbook.comsciencemadness.org The reaction mechanism involves the formation of a reactive intermediate, and like thionyl chloride, it produces only gaseous byproducts (CO₂, CO, and HCl), which simplifies work-up. sciencemadness.org
This conversion is typically performed at or below room temperature in an inert aprotic solvent, such as dichloromethane (DCM). chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is almost always required. The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. The reaction is generally rapid and clean. chemicalbook.com
Table 2: Typical Conditions for Oxalyl Chloride-Mediated Synthesis
| Parameter | Condition | Rationale/Notes |
|---|---|---|
| Reagent | Oxalyl Chloride ((COCl)₂) | Typically 1.1-2.0 equivalents are used. |
| Solvent | Anhydrous Dichloromethane (DCM), Hexane, or Toluene | DCM is most common due to its inertness and ease of removal. chemicalbook.com |
| Temperature | 0 °C to Room Temperature | Milder conditions minimize side reactions. |
| Catalyst | N,N-dimethylformamide (DMF) (catalytic amount) | Essential for the reaction to proceed at a practical rate. chemicalbook.com |
| Work-up | Evaporation of solvent and excess reagent | Volatile components are removed under reduced pressure. chemicalbook.com |
While thionyl chloride and oxalyl chloride are the most common reagents, other chlorinating agents can also be employed for the synthesis of acyl chlorides.
Phosphorus Pentachloride (PCl₅): This is a strong chlorinating agent that reacts with carboxylic acids to produce the corresponding acyl chloride. researchgate.net The reaction also forms phosphorus oxychloride (POCl₃) and HCl as byproducts. A key difference from SOCl₂ and (COCl)₂ is that POCl₃ is a high-boiling liquid, which must be separated from the product by fractional distillation. google.com
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent provides a milder alternative for converting carboxylic acids to acyl chlorides. The reaction is often carried out in the presence of a base like triethylamine or pyridine in a solvent such as acetone or acetonitrile. This method can be advantageous for substrates with sensitive functional groups. organic-chemistry.org
Reaction Condition Parameters: Temperature, Solvent Effects, Catalysis
Optimizing reaction conditions is essential for maximizing the yield and purity of 4-chloro-3-ethylbenzoyl chloride. Key parameters include temperature, solvent choice, and the use of catalysts.
Temperature: The optimal temperature depends heavily on the chosen reagent. Thionyl chloride reactions often require heating to reflux to proceed at a reasonable rate. In contrast, oxalyl chloride reactions are typically run at lower temperatures (0 °C to ambient) to prevent potential side reactions and decomposition of the reagent or product. orgsyn.org For some substrates, higher temperatures can lead to the formation of byproducts like ketones. orgsyn.org
Solvent Effects: The choice of solvent can influence reaction rate and selectivity. For oxalyl chloride-mediated reactions, non-polar aprotic solvents like dichloromethane, hexane, or toluene are preferred as they are inert and facilitate easy work-up. chemicalbook.com Polar solvents are generally avoided as they can react with the acyl chloride product. In many thionyl chloride preparations, the reagent itself serves as the solvent. The polarity of the solvent can also affect the solubility of the starting carboxylic acid and the stability of reaction intermediates. researchgate.net
Catalysis: Catalysis is a defining feature of many acyl chloride syntheses. In oxalyl chloride reactions, a catalytic amount of DMF is crucial for the formation of the Vilsmeier reagent, the active chlorinating agent. chemicalbook.comresearchgate.net For thionyl chloride, while often run without a catalyst, DMF can also be used to accelerate the conversion. For reactions involving other reagents, Lewis acids like zinc chloride (ZnCl₂) have been used to catalyze the exchange of a hydroxyl group for a chlorine atom. google.com
Table 3: Impact of Reaction Parameters on Acyl Chloride Synthesis
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Temperature | Controls reaction rate and byproduct formation. | Higher temperatures with oxalyl chloride can promote ketone formation. orgsyn.org |
| Solvent | Affects solubility, reaction rate, and side reactions. | Aprotic solvents like DCM are standard for oxalyl chloride to prevent side reactions. chemicalbook.com |
| Catalyst | Increases reaction rate significantly. | DMF is essential for the oxalyl chloride method. chemicalbook.com |
Purification and Isolation Techniques in Academic Synthesis
Once the reaction is complete, the crude this compound must be isolated and purified. As acyl chlorides are reactive, particularly towards moisture, all procedures must be conducted under anhydrous conditions.
The primary method for purifying volatile acyl chlorides is fractional distillation under reduced pressure . google.com This technique allows the product to be distilled at a lower temperature, preventing thermal decomposition. Before distillation, a preliminary work-up is often performed. This may involve filtering off any solid byproducts or washing the crude product solution. For instance, a wash with a cold, dilute sodium bicarbonate solution can remove residual acidic impurities, though this must be done quickly and carefully to avoid hydrolysis of the acyl chloride product. orgsyn.org The organic layer is then separated and thoroughly dried with an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, before distillation. orgsyn.org
For non-volatile or solid acyl chlorides, purification can be achieved through recrystallization from an appropriate inert, anhydrous solvent. The choice of solvent is critical to ensure the product crystallizes in high purity while impurities remain in the solution.
Iii. Reaction Pathways and Mechanistic Insights of 4 Chloro 3 Ethylbenzoyl Chloride
Nucleophilic Acyl Substitution Mechanisms
Electrophilicity of the Carbonyl Center
The carbonyl carbon in 4-Chloro-3-ethylbenzoyl chloride is highly electrophilic. This enhanced reactivity is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom attached to the carbonyl carbon. libretexts.orglibretexts.org These electronegative atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge and making it a prime target for nucleophilic attack. khanacademy.org The general mechanism involves the nucleophile attacking this electrophilic carbon, breaking the carbon-oxygen pi bond to form a tetrahedral intermediate. byjus.com
Influence of Halogen and Alkyl Substituents on Reactivity
The substituents on the benzene (B151609) ring, a chloro group at the 4-position and an ethyl group at the 3-position, modulate the reactivity of the acyl chloride.
Chloro Substituent: The chlorine atom at the 4-position is an electron-withdrawing group due to its high electronegativity (inductive effect). libretexts.org It deactivates the aromatic ring towards electrophilic substitution but, more importantly for this context, it increases the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring. This effect makes the carbonyl carbon more susceptible to nucleophilic attack. rsc.orgresearchgate.net
Ethyl Substituent: The ethyl group at the 3-position is an alkyl group, which is generally considered electron-donating through an inductive effect. This electron donation can slightly decrease the electrophilicity of the carbonyl carbon, thereby potentially slowing down the rate of nucleophilic attack compared to an unsubstituted benzoyl chloride.
The net effect on reactivity is a balance between the electron-withdrawing nature of the 4-chloro substituent and the electron-donating nature of the 3-ethyl substituent. In general, the strong electron-withdrawing effect of the chlorine atom on the acyl chloride group itself is the dominant factor determining the compound's high reactivity. libretexts.orglibretexts.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies on the solvolysis of various p-substituted benzoyl chlorides have shown that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. nih.gov This is consistent with the development of negative charge in the transition state of the addition step. The effect of substituents on the rate of solvolysis of benzoyl chlorides can often be correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. rsc.orgresearchgate.net For a series of substituted benzoyl chlorides, a plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) would be expected to show a linear relationship. rsc.orgnih.gov
Table 1: Predicted Relative Reactivity of Substituted Benzoyl Chlorides
| Substituent at para-position | Electronic Effect | Predicted Effect on Reaction Rate with Nucleophiles |
| -NO₂ | Strongly electron-withdrawing | Increases rate |
| -Cl | Electron-withdrawing | Increases rate |
| -H | Neutral | Baseline |
| -CH₃ | Electron-donating | Decreases rate |
| -OCH₃ | Strongly electron-donating | Decreases rate |
This table provides a qualitative prediction based on the electronic effects of common substituents. The presence of the 3-ethyl group in this compound would slightly counteract the rate-enhancing effect of the 4-chloro group.
Transition State Analysis in Acyl Chlorides
The nucleophilic acyl substitution reaction of acyl chlorides proceeds through a high-energy tetrahedral intermediate, which is flanked by two transition states. libretexts.orgacs.org
First Transition State: The energy maximum leading to the formation of the tetrahedral intermediate. In this state, the bond between the nucleophile and the carbonyl carbon is partially formed.
Tetrahedral Intermediate: A distinct species where the carbonyl carbon is sp³-hybridized and bonded to the original carbonyl oxygen (now an alkoxide), the aromatic ring, the chlorine atom, and the incoming nucleophile. libretexts.org
Second Transition State: The energy maximum for the collapse of the tetrahedral intermediate, where the carbon-chlorine bond is partially broken and the carbon-oxygen pi bond is partially reformed.
Specific Reactivity Profiles with Diverse Nucleophiles
The high reactivity of this compound allows it to react with a wide range of nucleophiles to form a variety of useful compounds.
Amidation Reactions
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction, a type of aminolysis, is typically rapid and exothermic. libretexts.orgwikipedia.org The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. wikipedia.org
The general reaction is as follows:
4-Cl, 3-Et-C₆H₃COCl + 2 RNH₂ → 4-Cl, 3-Et-C₆H₃CONHR + RNH₃⁺Cl⁻
A base, often a second equivalent of the amine or a non-nucleophilic base like pyridine, is typically added to neutralize the hydrogen chloride byproduct that is formed. wikipedia.org
Table 2: Common Amidation Reactions of Acyl Chlorides
| Nucleophile | Product Class | General Structure of Product |
| Ammonia (NH₃) | Primary Amide | R-CONH₂ |
| Primary Amine (R'NH₂) | Secondary Amide | R-CONHR' |
| Secondary Amine (R'R''NH) | Tertiary Amide | R-CONR'R'' |
In the context of this compound, 'R' corresponds to the 4-chloro-3-ethylphenyl group.
The synthesis of more complex structures such as semicarbazides and thiosemicarbazides can also be achieved through reactions involving acyl hydrazides, which are themselves formed from acyl chlorides. acs.org
Esterification Reactions
This compound readily undergoes esterification with a variety of alcohols to produce the corresponding esters. These reactions are fundamental in organic synthesis, allowing for the introduction of the 4-chloro-3-ethylbenzoyl moiety into molecules with diverse functional groups. The process typically involves the reaction of the acyl chloride with an alcohol, often in the presence of a base to neutralize the hydrochloric acid byproduct.
One notable application of this reaction is in the synthesis of certain insecticidal compounds. For instance, this compound is reacted with specific di-substituted amino-alcohols to form insecticidal esters. This transformation highlights the utility of this compound in generating complex molecules with biological activity. The reaction conditions for these esterifications are generally mild, reflecting the high reactivity of the acyl chloride functional group.
| Reactant | Product | Reaction Type |
| This compound | 4-Chloro-3-ethylbenzoyl ester | Esterification |
| Alcohol |
Thioacylation and Thiourea (B124793) Formation
The reactivity of this compound extends to reactions with sulfur-containing nucleophiles, leading to the formation of thioesters and thiourea derivatives. These compounds are of significant interest in medicinal chemistry and materials science.
The synthesis of N-benzoyl-N'-phenylthioureas, for example, can be achieved by reacting this compound with a thiourea derivative. This reaction proceeds by the acylation of the thiourea, demonstrating the electrophilic character of the acyl chloride. The resulting N-(4-chloro-3-ethylbenzoyl)thioureas are a class of compounds that have been investigated for their potential biological activities. The reaction typically involves the use of a suitable solvent and may be facilitated by the addition of a base to scavenge the HCl produced.
| Reactant | Product | Reaction Type |
| This compound | N-(4-chloro-3-ethylbenzoyl)thiourea | Thiourea Formation |
| Thiourea derivative |
Ketone Formation and Related Acylation Reactions
This compound is a valuable reagent for the formation of ketones through acylation reactions. A prominent example is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction results in the formation of a diaryl ketone, a structural motif present in many pharmaceuticals and functional materials.
The electrophilicity of the carbonyl carbon in this compound is enhanced by the Lewis acid, facilitating the attack by the electron-rich aromatic ring. The regioselectivity of the Friedel-Crafts acylation is influenced by the nature of the substituents on the aromatic substrate. These ketone-forming reactions underscore the importance of this compound as a building block in the synthesis of complex organic molecules.
| Reactant | Product | Reaction Type |
| This compound | Diaryl ketone | Friedel-Crafts Acylation |
| Aromatic substrate |
Advanced Reaction Types
Beyond fundamental transformations, this compound is also implicated in more advanced catalytic reactions, showcasing the ongoing development of novel synthetic methodologies.
Catalytic C-COCl Bond Cleavage Reactions (e.g., Carbochlorocarbonylation)
Recent advancements in catalysis have enabled novel transformations involving the cleavage of the C–COCl bond of acyl chlorides. While specific examples detailing the carbochlorocarbonylation of this compound are not extensively documented in readily available literature, the general mechanism of such reactions involves the oxidative addition of a low-valent transition metal catalyst to the C-Cl bond of the acyl chloride. This is then followed by a series of steps, including migratory insertion and reductive elimination, to form a new carbon-carbon bond.
These catalytic cycles offer a powerful means to construct complex molecular architectures from relatively simple precursors. The development of such reactions for this compound would represent a significant expansion of its synthetic utility, allowing for the direct incorporation of the 4-chloro-3-ethylphenyl group into various organic frameworks.
Chemoselectivity and Regioselectivity Considerations
The presence of multiple reactive sites in this compound and its reaction partners necessitates careful consideration of chemoselectivity and regioselectivity. In reactions with polyfunctional molecules, the acyl chloride can exhibit preferential reactivity towards certain functional groups over others. For instance, in a molecule containing both an alcohol and an amine, acylation will typically occur preferentially at the more nucleophilic amine.
In the context of Friedel-Crafts acylation, the regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring being acylated. The incoming 4-chloro-3-ethylbenzoyl group will be directed to specific positions on the ring, and the outcome can be controlled by the choice of catalyst and reaction conditions. Understanding and controlling these selectivity issues are paramount for the successful application of this compound in complex synthetic sequences.
Iv. Derivatization Strategies and Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Synthesis
The strategic importance of 4-chloro-3-ethylbenzoyl chloride lies in its ability to serve as a precursor in multi-step synthetic sequences. The acyl chloride functional group is highly reactive and readily undergoes nucleophilic acyl substitution, allowing for the introduction of the 4-chloro-3-ethylbenzoyl moiety into a larger molecule. chemguide.co.ukwikipedia.orgebsco.com This initial step is often crucial for building the core structure of the target compound.
The presence of both a chloro and an ethyl group on the benzene (B151609) ring provides further opportunities for functionalization in subsequent steps. The chloro group can be a site for various cross-coupling reactions, while the ethyl group can be modified through benzylic functionalization. This multi-faceted reactivity makes this compound a valuable starting material for creating diverse and complex molecules.
Design and Synthesis of Functionalized Derivatives
The reactivity of the acyl chloride group is central to the synthesis of a wide array of functionalized derivatives. chemguide.co.ukwikipedia.orgebsco.com These derivatives often exhibit unique chemical and biological properties, making them valuable in various fields, including medicinal chemistry and materials science.
Amide Derivatives for Diverse Applications
The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted amides. nih.gov This transformation is a cornerstone of organic synthesis due to the prevalence of the amide bond in biologically active molecules and polymers. The synthesis is typically straightforward, often proceeding at room temperature or with gentle heating. acs.org
The resulting amide derivatives can be designed to have specific properties by carefully selecting the amine coupling partner. For instance, incorporating a pharmacologically active amine can lead to new drug candidates. Similarly, using chiral amines allows for the synthesis of enantiomerically pure amides, which is critical in the development of stereospecific drugs. The general reaction for the formation of amide derivatives is depicted below:
R-NH₂ + 4-Cl, 3-Et-C₆H₃COCl → 4-Cl, 3-Et-C₆H₃CONH-R + HCl
Research has shown that amide derivatives of similar structures possess a range of biological activities. For example, various substituted benzamides have been investigated for their potential as therapeutic agents. google.com
Ester Derivatives in Targeted Synthesis
Esterification, the reaction of this compound with alcohols or phenols, provides another important class of derivatives. orgsyn.org This reaction is typically catalyzed by a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. wikipedia.org
Ester derivatives are widely used as prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active carboxylic acid. They are also important intermediates in the synthesis of more complex molecules, where the ester group can be selectively hydrolyzed or reduced. The synthesis of chiral esters, by reaction with chiral alcohols, is a key strategy in asymmetric synthesis.
The general reaction for the formation of ester derivatives is as follows:
R-OH + 4-Cl, 3-Et-C₆H₃COCl → 4-Cl, 3-Et-C₆H₃COOR + HCl
Studies on related compounds, such as ethyl 4-chloro-3-hydroxybutyrate, highlight the importance of chloro-substituted esters as chiral building blocks in the synthesis of pharmaceuticals. mdpi.com
Heterocyclic Compound Synthesis (e.g., Oxadiazoles)
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. A notable example is the synthesis of 1,3,4-oxadiazoles. These five-membered heterocyclic rings are known to exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. nih.govluxembourg-bio.com
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by reacting this compound with an appropriate acid hydrazide, followed by cyclodehydration. nih.gov The acid hydrazide itself can be prepared from a corresponding carboxylic acid. The cyclization step often employs dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov
The general synthetic route involves the following steps:
4-Cl, 3-Et-C₆H₃COCl + R-CONHNH₂ → 4-Cl, 3-Et-C₆H₃CONHNHCOR
4-Cl, 3-Et-C₆H₃CONHNHCOR --(Dehydrating Agent)--> 2-(4-Chloro-3-ethylphenyl)-5-R-1,3,4-oxadiazole
This methodology allows for the creation of a library of oxadiazole derivatives with different substituents at the 5-position, enabling the exploration of structure-activity relationships. nih.govnih.gov
Strategic Acyl Group Introduction in Complex Molecular Architectures
The primary utility of this compound in the synthesis of complex molecules is the introduction of the 4-chloro-3-ethylbenzoyl group, a specific type of acylation. ebsco.com This reaction is a fundamental transformation in organic synthesis, allowing for the formation of carbon-carbon or carbon-heteroatom bonds.
In the context of complex molecule synthesis, the 4-chloro-3-ethylbenzoyl group can be introduced at a specific stage to build up the molecular framework. The choice of reaction conditions is critical to ensure selectivity, especially in the presence of other reactive functional groups. Friedel-Crafts acylation, for example, allows for the direct attachment of the acyl group to an aromatic ring. google.com
The acyl group can also serve as a directing group or a protecting group in subsequent transformations. For instance, the carbonyl oxygen can coordinate to a metal catalyst, influencing the stereochemical outcome of a nearby reaction. Later in the synthetic sequence, the acyl group can be modified or removed as needed. This strategic use of the acyl group, introduced via this compound, provides chemists with a powerful tool for the construction of intricate and functionally diverse molecules.
V. Theoretical and Computational Chemistry Studies on 4 Chloro 3 Ethylbenzoyl Chloride
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for studying the electronic and structural properties of molecules.
Geometry Optimization and Conformational Analysis
Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in 4-chloro-3-ethylbenzoyl chloride, a process known as geometry optimization. Conformational analysis, which explores the different spatial orientations of the molecule due to rotation around single bonds, has also been a subject of study. For similar molecules, such as 3-chloropropanoyl chloride, gas-phase electron diffraction (GED) combined with ab initio and DFT calculations has been used to identify the most stable conformers. nih.gov This approach helps in understanding the molecule's preferred shape and the energy differences between its various conformations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophiles. chemrxiv.orgchemrxiv.org
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's stability and reactivity. researchgate.netresearchgate.netwuxibiology.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. researchgate.net The energies of the HOMO and LUMO and their energy gap can be calculated using computational methods like DFT. physchemres.org
Table 1: Frontier Molecular Orbital Data (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations for this compound.
Chemical Reactivity Descriptors
Chemical reactivity descriptors are parameters derived from theoretical calculations that quantify a molecule's reactivity.
Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity indices provide a general measure of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO energy gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These parameters can be calculated from the energies of the HOMO and LUMO. researchgate.net
Table 2: Global Reactivity Descriptors (Illustrative)
| Descriptor | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations for this compound.
Local Reactivity Descriptors (e.g., Fukui Functions)
In-Depth Computational Analysis of this compound: A Theoretical Perspective
A comprehensive review of theoretical and computational chemistry studies on this compound is not currently possible as specific research on this compound's intermolecular interactions, crystal packing, and spectroscopic properties is not available in published literature. However, to provide a framework for understanding such analyses, this article will discuss the application of these computational methods to closely related chemical structures.
While direct studies on this compound are absent, research on analogous compounds such as other substituted benzoyl chlorides and chloro-ethyl-phenols provides valuable insights into the methodologies that would be employed for its analysis. Computational chemistry offers powerful tools to predict and interpret the behavior of molecules, complementing experimental data.
Theoretical and computational studies are instrumental in understanding the physicochemical properties of a molecule at the atomic level. For a compound like this compound, these studies would typically involve methods like Density Functional Theory (DFT) to determine its optimized geometry, electronic structure, and vibrational frequencies. rsc.orgresearchgate.net
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting the material's properties.
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment. This analysis helps in identifying the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.
For instance, in a related compound, the analysis of the Hirshfeld surface revealed the percentage contributions of various interactions to the crystal packing. nih.gov A similar analysis for this compound would likely highlight significant contributions from Cl···H, O···H, and H···H contacts, which would be critical in dictating the supramolecular architecture.
Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Related Chloro-Aromatic Compound
| Interaction Type | Contribution (%) |
| H···H | 30.9 |
| Cl···H/H···Cl | 20.7 |
| C···H/H···C | 16.8 |
| O···H/H···O | 11.4 |
| Other | 20.2 |
Note: This data is for a different, but structurally related, molecule and is provided for illustrative purposes only. rsc.orgnih.gov
Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal. This method, often based on the B3LYP/6-31G(d,p) level of theory, calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. This offers a clear picture of the energetic landscape of the crystal packing.
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental results to validate both the theoretical model and the experimental assignments. nih.gov
DFT calculations are commonly employed to predict vibrational spectra (Infrared and Raman). mdpi.com The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. A strong correlation between the calculated and experimental spectra provides confidence in the structural and electronic properties derived from the computational model. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This allows for the assignment of electronic transitions observed in the experimental spectrum to specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com
Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| C=O stretch | Data not available | Calculation not performed | Carbonyl group |
| C-Cl stretch | Data not available | Calculation not performed | Chloro group |
| Aromatic C-H stretch | Data not available | Calculation not performed | Benzene (B151609) ring |
| Ethyl C-H stretch | Data not available | Calculation not performed | Ethyl group |
Note: This table is a template illustrating how data would be presented. No experimental or theoretical spectroscopic data for this compound is currently available.
Vi. Advanced Analytical and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 4-Chloro-3-ethylbenzoyl chloride, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.
The most prominent feature in the FT-IR spectrum of a benzoyl chloride derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. researchgate.net For benzoyl chloride itself, this band appears around 1773 cm⁻¹. researchgate.net The presence of substituents on the benzene (B151609) ring can influence the exact position of this band.
Other significant vibrational modes for substituted benzoyl chlorides include:
C-Cl stretching: The stretching vibration of the carbon-chlorine bond in the acyl chloride group typically appears in the region of 875-785 cm⁻¹.
Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.
Aromatic C=C stretching: These bands are found in the 1600-1450 cm⁻¹ region.
C-H bending vibrations: These occur at various frequencies depending on the substitution pattern.
Table 1: Typical FT-IR Data for Substituted Benzoyl Chlorides
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1770 - 1800 |
| Acyl C-Cl | Stretching | 875 - 785 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro and benzoyl chloride groups.
Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). Their specific splitting pattern would depend on their coupling with each other. For example, in p-chlorobenzoyl chloride, the aromatic protons appear as two doublets around δ 8.03 and δ 7.47 ppm. chemicalbook.com
Ethyl Group Protons: The ethyl group would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The methylene protons, being closer to the aromatic ring, would be expected at a higher chemical shift than the methyl protons.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Carbonyl Carbon: The carbon of the carbonyl group in the benzoyl chloride moiety is typically found in the downfield region of the spectrum, often around 165-170 ppm. chemicalbook.com
Aromatic Carbons: The six aromatic carbons would show distinct signals in the range of approximately δ 120-145 ppm. The carbons directly attached to the chloro and ethyl substituents, as well as the carbon of the benzoyl chloride group, would have characteristic chemical shifts.
Ethyl Group Carbons: The two carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic | 7.0 - 8.5 | Multiplet |
| ¹H | Methylene (-CH₂-) | ~2.7 | Quartet |
| ¹H | Methyl (-CH₃) | ~1.2 | Triplet |
| ¹³C | Carbonyl (C=O) | 165 - 170 | Singlet |
| ¹³C | Aromatic | 120 - 145 | Multiple singlets |
| ¹³C | Methylene (-CH₂-) | ~28 | Singlet |
| ¹³C | Methyl (-CH₃) | ~15 | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern. For this compound (C₉H₈Cl₂O), the molecular weight is approximately 202.07 g/mol .
In the mass spectrum, the molecular ion peak [M]⁺ would be observed, along with isotopic peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the chlorine atom from the acyl chloride group to form a stable acylium ion. Further fragmentation of the aromatic ring and the ethyl group would also be expected. For instance, the mass spectrum of the related compound 4-ethylbenzoyl chloride shows a prominent peak corresponding to the [M-Cl]⁺ fragment. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzoyl chromophore is responsible for these absorptions. The position and intensity of the absorption maxima can be influenced by the substituents on the benzene ring. For benzoyl chloride, electronic absorption bands are observed that are attributed to transitions within the benzoyl radical. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) in a compound. For this compound, with the molecular formula C₉H₈Cl₂O, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound.
Table 3: Theoretical Elemental Composition of this compound (C₉H₈Cl₂O)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 53.53 |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.00 |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 35.11 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 7.92 |
Purity Assessment Techniques for Research Applications (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture, making it an excellent method for assessing the purity of this compound. By using an appropriate stationary phase and mobile phase, impurities can be separated from the main compound. Benzoyl chloride and its derivatives are often used as derivatizing agents in HPLC to detect other compounds. tcichemicals.com The purity of the compound can be determined by the relative area of its peak in the chromatogram. Gas chromatography (GC) is also a suitable technique for purity assessment, with one supplier reporting a purity of >98.0% for benzoyl chloride as determined by GC. tcichemicals.com
Q & A
Q. How to design a kinetic study for the reaction of this compound with secondary amines?
- Methodological Answer : Use in situ FT-IR or stopped-flow UV-Vis to track carbonyl disappearance (λ ~280 nm). Vary amine concentration (0.1–1.0 M) in dry acetonitrile at 25°C. Calculate rate constants (k) via pseudo-first-order kinetics and construct an Eyring plot to determine ΔH‡ and ΔS‡ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
